molecular formula C14H10O3 B1196598 1,3-Benzenediol, 5-(2-benzofuranyl)- CAS No. 439900-83-1

1,3-Benzenediol, 5-(2-benzofuranyl)-

Cat. No.: B1196598
CAS No.: 439900-83-1
M. Wt: 226.23 g/mol
InChI Key: ZZTDCNYCFAJAMX-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 5-(2-benzofuranyl)-, also known as resveratrol, is a naturally occurring polyphenolic compound. It belongs to the stilbenoid class of molecules and is found in various foods and beverages, including grapes, peanuts, blueberries, and red wine. Resveratrol is known for its wide range of biological and pharmacological properties, which have made it one of the most extensively studied molecules in recent years.

Preparation Methods

Synthetic Routes and Reaction Conditions

Resveratrol can be synthesized by various methods, including chemical synthesis, biotransformation, and extraction from natural sources. Chemical synthesis involves the use of various reagents and catalysts to produce the compound. Biotransformation involves the use of microorganisms to transform natural substrates into resveratrol.

Industrial Production Methods

Industrial production of resveratrol typically involves the extraction from natural sources such as grape skins and seeds, which are by-products of the wine industry. The extraction process often uses solvents like ethanol or methanol to isolate the compound. Additionally, biotechnological methods using genetically modified microorganisms have been developed to produce resveratrol on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 5-(2-benzofuranyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Resveratrol can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of resveratrol can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving resveratrol often use halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of resveratrol can lead to the formation of quinones, while reduction can yield dihydroresveratrol .

Scientific Research Applications

Resveratrol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying polyphenolic structures and their reactivity.

    Biology: Investigated for its role in cellular processes such as apoptosis, cell cycle regulation, and gene expression.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of nutraceuticals, cosmetics, and functional foods due to its antioxidant properties.

Mechanism of Action

Resveratrol exerts its effects through various molecular targets and pathways. It is known to activate sirtuins, a family of proteins involved in cellular regulation. Resveratrol also modulates the activity of enzymes such as cyclooxygenases and kinases, which play roles in inflammation and cell signaling. Additionally, resveratrol influences the expression of genes involved in oxidative stress response and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pterostilbene: A natural analog of resveratrol with similar biological activities but higher bioavailability.

    Quercetin: A flavonoid with antioxidant properties, often studied alongside resveratrol for its synergistic effects.

    Curcumin: A polyphenolic compound from turmeric, known for its anti-inflammatory and antioxidant properties.

Uniqueness of Resveratrol

Resveratrol is unique due to its wide range of biological activities and its presence in commonly consumed foods and beverages. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-(1-benzofuran-2-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTDCNYCFAJAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348893
Record name 1,3-benzenediol, 5-(2-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439900-83-1
Record name 1,3-benzenediol, 5-(2-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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